(-)-O-Desmethyltramadol
Übersicht
Beschreibung
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol is a complex organic compound with a molecular formula of C15H23NO2. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and a hydroxyl group, making it a significant molecule in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of (-)-O-Desmethyl Tramadol are the mu-opioid receptors . These receptors play a crucial role in the analgesic effects of many opioids. The compound also inhibits the reuptake of noradrenaline and serotonin , neurotransmitters that play key roles in pain perception and mood regulation .
Mode of Action
(-)-O-Desmethyl Tramadol interacts with its targets through two main mechanisms. Firstly, it binds to mu-opioid receptors, acting as an agonist . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain . Secondly, (-)-O-Desmethyl Tramadol inhibits the reuptake of noradrenaline and serotonin . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Biochemical Pathways
The action of (-)-O-Desmethyl Tramadol primarily affects the opioidergic and monoaminergic pathways . By acting on mu-opioid receptors, it influences the opioidergic pathway, leading to analgesia . Its inhibition of noradrenaline and serotonin reuptake affects the monoaminergic pathway, which can modulate mood and further contribute to its analgesic effects .
Pharmacokinetics
The pharmacokinetics of (-)-O-Desmethyl Tramadol involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly and almost completely absorbed and transported to the liver for conversion to its active metabolite by cytochrome P450 family 2 subfamily D, polypeptide 6 (CYP2D6) . The rate of production of this metabolite is influenced by genetic variants of CYP2D6 . The compound’s bioavailability can be affected by factors such as its physicochemical properties, the pH of the medium, and the pK_a .
Result of Action
The molecular and cellular effects of (-)-O-Desmethyl Tramadol’s action include analgesia and potential neurotoxicity . Its binding to mu-opioid receptors and inhibition of noradrenaline and serotonin reuptake can lead to a decrease in pain perception . Studies have reported cellular atrophy, shrinkage, necrosis, and pyknosis in the hippocampal formation following exposure to tramadol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (-)-O-Desmethyl Tramadol. For instance, the presence of other drugs can affect its metabolism and action . Additionally, environmental pollutants can induce reactive oxygen species (ROS), which can alter lipids, proteins, and DNA, potentially affecting the compound’s action
Biochemische Analyse
Biochemical Properties
(-)-O-Desmethyl Tramadol is metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP3A4, and CYP2B6 . The rate of production of its M1 metabolite (O-demethyl tramadol) is influenced by debrisoquine-type polymorphism, and this metabolite shows a higher affinity for opioid receptors than the parent drug . Experimental and clinical data suggest that (-)-O-Desmethyl Tramadol may also exert its analgesic effect through direct modulation of central monoaminergic pathways .
Cellular Effects
(-)-O-Desmethyl Tramadol has been shown to have significant effects on various types of cells. For instance, in human breast cancer cells, it has been observed to inhibit cell growth, migration, colony formation, and invasion . In addition, it has been found to regulate epithelial-mesenchymal transition and possess cytotoxic effects in breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of (-)-O-Desmethyl Tramadol is multifaceted. It acts as a selective agonist of mu receptors and preferentially inhibits serotonin reuptake, whereas (-)-tramadol mainly inhibits noradrenaline reuptake . This dual mechanism of action contributes to its analgesic effect .
Temporal Effects in Laboratory Settings
The temporal effects of (-)-O-Desmethyl Tramadol in laboratory settings have been observed in various studies. For instance, it has been found that the concentrations of (-)-O-Desmethyl Tramadol in individual organs showed no significant changes at different time points under storage temperatures of -20 and 4°C, whereas under a storage temperature of 20°C, the concentrations in certain organs increased significantly at the last few time points .
Dosage Effects in Animal Models
In animal models, the effects of (-)-O-Desmethyl Tramadol have been observed to vary with different dosages. For example, in a study on rats, it was found that tramadol significantly attenuated behavioral, biochemical, mitochondrial, and histological alterations at low (5 mg/kg) and intermediate (10 mg/kg) doses .
Metabolic Pathways
The metabolic pathways of (-)-O-Desmethyl Tramadol involve several enzymes and cofactors. The main metabolic pathways appear to be N- and O-demethylation (phase I reactions) and conjugation of O-demethylated metabolites (phase II reactions) in the liver .
Transport and Distribution
The transport and distribution of (-)-O-Desmethyl Tramadol within cells and tissues are influenced by various factors. For instance, in a study on poisoned rats, it was found that tramadol’s concentrations varied according to the organ and time, and peaked 2 hours after intragastric administration in the specimens of liver, kidney, spleen, lung, brain, and heart-blood .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol typically involves the reaction of cyclohexanone with dimethylamine and formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to achieve the desired products .
Major Products
The major products formed from these reactions include ketones, alcohol derivatives, and substituted phenols, depending on the specific reaction pathway and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol: Shares a similar structure but differs in stereochemistry.
Phenol, 3-(dimethylamino)-: Lacks the cyclohexyl ring but contains the dimethylamino and hydroxyl groups.
Uniqueness
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Eigenschaften
IUPAC Name |
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUQVWARXYRCG-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144830-15-9 | |
Record name | Desmetramadol, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144830159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETRAMADOL, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4EMT8B1YU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Does (-)-O-Desmethyltramadol exhibit any stereoselective interactions with its targets?
A1: While the research primarily focuses on the pharmacological differences between the enantiomers (+)- and this compound, specific details regarding stereoselective interactions of this compound with its targets are limited in the provided literature. Further research is necessary to elucidate this aspect.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H23NO2, and its molecular weight is 249.35 g/mol.
Q3: Is there information available on the material compatibility and stability of this compound under various conditions?
A3: The provided research papers primarily focus on the pharmacokinetics and pharmacodynamics of this compound. Information about its material compatibility and stability under various conditions is limited.
Q4: Does this compound possess any catalytic properties?
A4: this compound is not reported to possess catalytic properties. Its primary role is as a pharmacologically active metabolite of tramadol.
Q5: Have there been any computational studies on this compound?
A5: The provided research papers do not delve into computational studies or QSAR models for this compound.
Q6: What is known about the stability of this compound in different formulations?
A9: While the provided research articles do not extensively discuss this compound formulation strategies, some studies investigate the stability of tramadol, its parent compound, in various formulations. For instance, a study assessed the stability of a novel chocolate-based chewable tramadol tablet for pediatric use. []
Q7: Are there specific SHE regulations regarding this compound?
A7: this compound is a metabolite of tramadol and not a separately marketed drug. Therefore, specific SHE regulations would likely fall under those governing tramadol and its metabolites.
Q8: How is this compound metabolized and excreted?
A11: this compound is primarily metabolized via glucuronidation in the liver. [, ] It is then excreted primarily in urine, largely as the glucuronide conjugate. []
Q9: Does the pharmacokinetic profile of this compound differ between sexes?
A12: Yes, studies in rats indicate that female rats exhibit higher plasma concentrations of this compound compared to male rats following oral administration of tramadol. [] This difference might be attributed to variations in metabolic enzyme activity or other physiological factors.
Q10: How does the pharmacokinetic profile of this compound in animals compare to that in humans?
A13: Research suggests that the pharmacokinetics of this compound can vary between species. For instance, while studies show detectable levels of this compound in Greyhounds after oral tramadol administration, the plasma concentrations were lower than anticipated. []
Q11: Does the route of tramadol administration affect the formation and elimination of this compound?
A14: While specific comparisons of different administration routes for this compound formation are limited in the provided research, studies in bald eagles indicate that tramadol administered orally resulted in detectable this compound levels with high bioavailability. []
Q12: Are there any cell-based assays or animal models specifically designed to evaluate the efficacy of this compound?
A12: The provided research articles do not detail cell-based assays or specific animal models focusing solely on this compound efficacy.
Q13: Is there evidence of resistance mechanisms developing to this compound?
A13: The provided research does not discuss resistance mechanisms specific to this compound.
Q14: Have there been any studies investigating targeted delivery strategies for this compound?
A14: The provided research papers do not explore targeted drug delivery approaches for this compound.
Q15: Are there any known biomarkers for monitoring this compound treatment response?
A15: The research articles provided do not mention specific biomarkers for monitoring this compound treatment response.
Q16: What analytical methods are commonly employed for detecting and quantifying this compound?
A16: Several analytical techniques have been employed for the analysis of tramadol and its metabolites, including this compound. These techniques include:
- High-performance liquid chromatography (HPLC) [, , , , , , ]: This method is frequently used to separate and quantify tramadol and its metabolites in various matrices, including plasma, urine, and tissue samples.
- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , , ]: This highly sensitive and specific technique allows for the accurate detection and quantification of tramadol and its metabolites even at low concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.